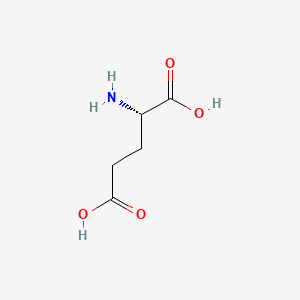

2-Aminopentanedioic acid;hydrogen sulfide

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature. |

|---|---|

CAS-Nummer |

25513-46-6 |

Molekularformel |

C5H11NO4S |

Molekulargewicht |

181.21 g/mol |

IUPAC-Name |

2-aminopentanedioic acid;sulfane |

InChI |

InChI=1S/C5H9NO4.H2S/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 |

InChI-Schlüssel |

QKEHROGOYBRAQO-UHFFFAOYSA-N |

Isomerische SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Siedepunkt |

Sublimes at 175 °C |

Color/Form |

Orthorhombic plates from dilute alcohol |

Dichte |

1.538 g/cu cm at 20 °C |

melting_point |

213 °C (OECD Guideline 102 (Melting point / Melting Range)) |

Andere CAS-Nummern |

56-86-0 6106-04-3 |

Physikalische Beschreibung |

White powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive |

Verwandte CAS-Nummern |

25513-46-6 138-15-8 (unspecified hydrochloride) 16690-92-9 (di-hydrochloride salt) 19238-49-4 (unspecified calcium salt) 19473-49-5 (mono-potassium salt) 24595-14-0 (unspecified potassium salt) 55695-80-2 (mono-lithium salt) 7558-63-6 (mono-ammonium salt) |

Sequenz |

E |

Haltbarkeit |

Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/ |

Löslichkeit |

Sparingly soluble in water; practically insoluble in ethanol or ether In water, 8570 mg/L at 25 °C Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents. 8.57 mg/mL Slight soluble in water and ether Insoluble (in ethanol) |

Synonyme |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Dampfdruck |

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/ <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Sulfhydryl Switch: Hydrogen Sulfide’s Role in Glutamatergic Neurotransmission

Executive Summary

Hydrogen sulfide (H₂S) has transcended its historical reputation as a toxic environmental hazard to emerge as the third canonical gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). In the central nervous system (CNS), H₂S functions not merely as a metabolic byproduct but as a precise modulator of glutamatergic neurotransmission.

This guide delineates the mechanistic role of H₂S in regulating synaptic plasticity, specifically Long-Term Potentiation (LTP), through the S-sulfhydration (persulfidation) of NMDA receptors (NMDARs) and the metabolic coupling of astrocyte-neuron networks. Unlike NO, which primarily signals via guanylyl cyclase or S-nitrosylation (often inhibitory), H₂S signaling is predominantly mediated by the conversion of cysteine residues (-SH) to persulfides (-SSH), a modification that typically enhances protein reactivity and receptor function.

Biochemical Foundation: The H₂S Synthase Complex

H₂S production in the brain is spatially compartmentalized, governing its local availability at the synapse.

| Enzyme | Localization | Substrate | Primary Function in CNS |

| Cystathionine | Predominantly Astrocytes | L-Homocysteine + L-Serine | Major source of cerebral H₂S; regulates astrocyte-neuron metabolic coupling. |

| Cystathionine | Neurons & Microglia | L-Cystathionine | Stress-responsive; upregulated in oxidative stress conditions. |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Mitochondria (Neurons) | 3-Mercaptopyruvate | Produces H₂S locally within mitochondria to support bioenergetics and sequester ROS. |

Key Insight: The astrocytic localization of CBS is critical. Astrocytes release H₂S in response to glutamatergic activity, which then diffuses to presynaptic and postsynaptic terminals to modulate transmission, creating a "tripartite synapse" feedback loop.

Mechanistic Core: The Sulfhydryl Switch[1]

The primary transducer of H₂S signaling is Protein S-Sulfhydration .[1][2][3] This Post-Translational Modification (PTM) occurs when H₂S (or polysulfides) reacts with oxidized cysteine residues (Cys-SOH) or disulfides, converting them to persulfides (Cys-SSH).

Postsynaptic Modulation: The NMDA Receptor

H₂S is a potent enhancer of NMDAR-mediated currents, a requirement for the induction of hippocampal LTP.

-

Target Subunit: Specificity for GluN2A -containing receptors.

-

Mechanism: H₂S sulfhydrates specific cysteine residues (putatively Cys398 or the redox-sensitive Cys87 in the N-terminal domain).

-

Functional Outcome:

-

Reversal of Oxidation: Under oxidative stress, these cysteines form disulfides or sulfenic acids that inhibit channel opening. Sulfhydration restores the thiol (-SSH), maintaining the channel in an active, high-probability open state.

-

Zinc Chelation: H₂S may chelate extracellular Zn²⁺, relieving the tonic inhibition of GluN2A subunits.

-

Astrocytic Regulation: Glutamate Clearance

H₂S prevents excitotoxicity by upregulating the activity of GLT-1 (EAAT2) transporters on astrocytes.

-

Pathway: H₂S increases ATP production via mitochondrial 3-MST activity and persulfidation of ATP synthase.

-

Result: The Na⁺/K⁺-ATPase pump maintains the steep Na⁺ gradient required for efficient glutamate uptake by GLT-1, preventing spillover and extrasynaptic NMDAR activation.

Visualization: Signaling Pathways[5]

Figure 1: The H₂S-mediated tripartite synapse. H₂S produced in astrocytes enhances glial glutamate uptake and diffuses to neurons to sulfhydrate NMDA receptors, facilitating LTP.

Experimental Protocols

To study H₂S in glutamatergic systems, one must distinguish between pharmacological donors and endogenous detection.

Protocol A: Selecting the H₂S Donor

Causality: The choice of donor dictates the temporal profile of H₂S release, mimicking either "burst" firing or tonic release.

| Donor | Release Profile | Half-Life | Application |

| NaHS / Na₂S | Instant / Burst | < 5 mins | Mimics acute synaptic release; ideal for Electrophysiology (LTP induction). |

| GYY4137 | Slow / Sustained | Hours-Days | Mimics tonic basal levels; ideal for cell culture (neuroprotection/toxicity assays). |

| AP39 | Mitochondrial | N/A | Targets H₂S specifically to mitochondria; used for metabolic coupling studies. |

Protocol B: Modified Biotin Switch Assay for S-Sulfhydration

Objective: Detect S-sulfhydrated proteins (e.g., NMDAR subunits) in brain tissue.[4][5] This protocol distinguishes -SSH from -SNO and -SS-.

Reagents:

-

MMTS (Methyl methanethiosulfonate): Blocks free thiols (-SH).[1][6]

-

Biotin-HPDP: Labels reactive sulfhydryls.[6]

-

Ascorbate: OMIT this if targeting -SSH (Ascorbate reduces -SNO).

Workflow:

-

Lysis: Homogenize hippocampal tissue in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) containing 1% Triton X-100 and protease inhibitors.

-

Blocking (Critical Step): Incubate lysate with 20 mM MMTS for 20 min at 50°C with frequent vortexing.

-

Purification: Remove excess MMTS via acetone precipitation (x2) or spin columns.

-

Labeling: Resuspend pellet in HEN buffer + 1% SDS. Add 4 mM Biotin-HPDP . Incubate 3 hrs at 25°C in the dark.

-

Logic: Biotin-HPDP reacts with the sulfhydryl of the persulfide (-S-SH) which remains reactive.

-

-

Pull-down: Incubate with Streptavidin-agarose beads. Wash stringent (high salt).

-

Elution & Blot: Elute with

-mercaptoethanol. Run Western Blot probing for GluN2A or GluN2B .

Protocol C: Electrophysiological Assessment (LTP)

Objective: Measure H₂S-dependent potentiation of fEPSPs.

-

Slice Prep: Prepare 400 µm transverse hippocampal slices in ice-cold aCSF. Recover for 1 hr.

-

Baseline: Record Field Excitatory Postsynaptic Potentials (fEPSPs) in CA1 stratum radiatum by stimulating Schaffer collaterals. Stable baseline for 20 min.

-

H₂S Application: Perfuse NaHS (50–100 µM) for 10–15 min.

-

Note: NaHS degrades rapidly; prepare fresh every 30 mins.

-

-

Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100 Hz, 1s).

-

Measurement: Record fEPSP slope for 60 min post-induction.

-

Validation: Control slices (No NaHS) should show standard LTP. NaHS slices should show facilitated LTP (approx. 150-180% of baseline vs 130% control).

-

Visualization: Biotin Switch Workflow

Figure 2: Modified Biotin Switch Assay workflow for selective detection of protein S-sulfhydration.

Therapeutic Implications

The modulation of glutamatergic transmission by H₂S offers a dual-edged therapeutic window:

-

Neurodegeneration (Alzheimer's):

-

Pathology: Reduced CBS expression and H₂S levels correlate with cognitive decline.

-

Target: H₂S donors (e.g., GYY4137) restore GluN2B surface expression and rescue LTP deficits in APP/PS1 models.

-

-

Ischemia/Stroke:

-

Pathology: Massive glutamate release causes excitotoxicity.[7]

-

Target: While H₂S enhances NMDA function (potentially dangerous in stroke), it also dramatically upregulates astrocytic glutamate uptake and mitochondrial resilience. The net effect of low-dose H₂S is often neuroprotective, whereas high doses may exacerbate excitotoxicity.

-

References

-

Mustafa, A. K., et al. (2009).[3][8] "H2S Signals Through Protein S-Sulfhydration."[1][2][3][6][9] Science Signaling. Link

-

Kimura, H. (2010). "Hydrogen sulfide: its production, release and functions."[3][10][9][11][12][13] Amino Acids. Link

-

Zhang, J., et al. (2021). "Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors." Int J Mol Sci. Link

-

Paul, B. D., & Snyder, S. H. (2012). "H2S signalling through protein sulfhydration and beyond."[1][3][10][9][13] Nature Reviews Molecular Cell Biology. Link

-

Li, Z., et al. (2011). "The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo."[14][15] PLoS ONE. Link

-

Lu, M., et al. (2008).[16] "Hydrogen sulfide protects astrocytes against H2O2-induced neural injury via enhancing glutamate uptake."[16] Free Radical Biology and Medicine. Link

Sources

- 1. Detection of Protein S-Sulfhydration by a Tag-Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrogen sulfide signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. H2S Signals Through Protein S-Sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Protons and HZE Particles on Glutamate Transport in Astrocytes, Neurons and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrogen sulfide protects astrocytes against H(2)O(2)-induced neural injury via enhancing glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Hydrogen Sulfide (H₂S) Modulation of Glutamate Receptor Activity

Executive Summary

Hydrogen sulfide (H₂S) has evolved from being viewed solely as a toxic environmental hazard to being recognized as the third major gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). In the central nervous system (CNS), H₂S functions as a potent neuromodulator, primarily influencing synaptic plasticity and excitotoxicity through the modification of glutamate receptors.

This guide details the molecular mechanisms by which H₂S modulates N-methyl-D-aspartate (NMDA) and

Part 1: Molecular Mechanisms of Action

The "Sulfhydration Switch" vs. Disulfide Reduction

To understand H₂S signaling, researchers must distinguish between its two primary chemical actions on protein thiols:

-

S-Sulfhydration (Persulfidation): The conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH).[1] This increases the nucleophilicity and reactivity of the cysteine, often enhancing enzymatic activity or altering protein-protein interactions.

-

Target: Kinases (PKA, PKC), Phosphatases (PP2A), and specific receptor subunits.

-

-

Disulfide Bond Reduction: H₂S acts as a reducing agent, breaking existing disulfide bridges (-S-S-) to form free thiols (-SH) or persulfides.

-

Target: The Ligand-Binding Domain (LBD) of NMDA receptors.[2]

-

NMDA Receptor Modulation: The Direct Redox Target

The NMDA receptor (NMDAR) is the primary locus of H₂S action in synaptic plasticity. H₂S enhances NMDAR-mediated currents, facilitating Ca²⁺ influx and LTP induction.

-

Mechanism: H₂S targets the hinge region of the Ligand-Binding Domain (LBD) on the NR1 and NR2A subunits.

-

Structural Interaction: These subunits contain critical disulfide bonds (e.g., Cys744–Cys798 in NR1) that constrain the receptor's conformation. H₂S reduces these bonds, relaxing the LBD "clamshell" structure.

-

Functional Outcome: This reduction increases the frequency and duration of channel opening in response to glutamate, significantly potentiating the excitatory postsynaptic current (EPSC).

Figure 1: H₂S-mediated reduction of disulfide bonds in the NMDA receptor Ligand-Binding Domain (LBD) enhances channel open probability and synaptic plasticity.

AMPA Receptor Modulation: The Indirect Kinase Pathway

Unlike NMDARs, the modulation of AMPA receptors (AMPARs) by H₂S is largely indirect, driven by the sulfhydration of upstream signaling enzymes rather than the receptor pore itself.

-

Mechanism: H₂S sulfhydrates cysteine residues on protein kinases (PKA, PKC, CaMKII) and phosphatases (PP2A).[3]

-

Effect on GluA1: Sulfhydration enhances the catalytic activity of these kinases, leading to increased phosphorylation of the GluA1 subunit at Ser831 (CaMKII/PKC site) and Ser845 (PKA site).

-

Functional Outcome: Phosphorylation promotes the trafficking of GluA1-containing AMPARs from intracellular pools to the synaptic membrane, increasing synaptic strength.

Figure 2: H₂S promotes AMPA receptor surface insertion via the sulfhydration-mediated activation of upstream kinases (PKA, PKC, CaMKII).

Part 2: Experimental Methodologies

Protocol A: H₂S Donor Selection

Choosing the correct donor is critical for experimental validity.

-

NaHS / Na₂S (Fast Donors): Release H₂S instantaneously. Useful for acute electrophysiology but toxic in long-term culture. They do not mimic physiological release rates.

-

GYY4137 (Slow Donor): Releases H₂S slowly over hours (pH-dependent). This mimics endogenous enzymatic production (by CBS/CSE) and is the standard for signaling/trafficking studies.

-

AP39 (Mitochondria-targeted): Use only if investigating mitochondrial specific redox stress.

Protocol B: The Tag-Switch Assay (S-Sulfhydration Detection)

Why not the standard Biotin Switch? The traditional Biotin Switch Assay (for S-nitrosylation) uses ascorbate, which does not effectively distinguish persulfides. The Tag-Switch Assay is the self-validating gold standard for specificity.

Workflow:

-

Block Free Thiols: Incubate lysate with MSBT (methylsulfonyl-benzothiazole). This blocks both free thiols (-SH) and persulfides (-SSH), forming an activated disulfide intermediate on the persulfides.

-

Tagging: Add CN-Biotin (cyanoacetic acid-biotin). The nucleophilic CN- group selectively attacks the sulfur-sulfur bond of the MSBT-blocked persulfide, displacing the blocker and labeling the protein. It cannot react with the MSBT-blocked thiol (thioether), ensuring specificity.

-

Pull-down & Blot: Streptavidin pull-down followed by Western Blot for the target receptor (e.g., anti-GluA1).

Figure 3: The Tag-Switch Assay workflow. Specific labeling of persulfides is achieved by exploiting the reactivity of the disulfide intermediate formed after MSBT blocking.

Protocol C: Electrophysiological Recording

Objective: Validate functional modulation of NMDARs.

-

Preparation: Acute hippocampal slices (300-400 µm) from Sprague-Dawley rats.

-

Solution: ACSF containing low Mg²⁺ (0.1 mM) to partially unblock NMDARs, or use 0 Mg²⁺ with glycine/D-serine.

-

Recording: Whole-cell patch-clamp of CA1 pyramidal neurons.

-

Baseline: Record evoked EPSCs (eEPSCs) stimulated by Schaffer collaterals.

-

Treatment: Bath apply NaHS (50-100 µM) .

-

Validation: The effect must be reversible upon washout.

-

Control: Pre-incubate with DTT (1 mM) . If the mechanism is disulfide reduction, DTT (which already reduces the bonds) should occlude the effect of H₂S. If H₂S adds a further effect, it implies persulfidation.[1]

-

-

Data Analysis: Measure amplitude, rise time, and decay time constant (

). H₂S typically increases amplitude and prolongs decay.

References

-

Kimura, H. (2010). Hydrogen sulfide: its production, release and functions. Amino Acids.[4] Link

-

Zhang, J., et al. (2021).[5] Hydrogen Sulfide Promotes Surface Insertion of Hippocampal AMPA Receptor GluR1 Subunit via Phosphorylating at Serine-831/Serine-845 Sites.[6] CNS Neuroscience & Therapeutics.[7] Link

-

Paul, B. D., & Snyder, S. H. (2012).[4] H₂S signalling through protein sulfhydration and beyond.[1][4][7] Nature Reviews Molecular Cell Biology. Link

-

Mustafa, A. K., et al. (2009). H₂S signals through protein S-sulfhydration.[8] Science Signaling. Link

-

Filipovic, M. R., et al. (2012). Chemical Characterization of the Smallest S-Nitrosothiol, HSNO; Cellular Cross-talk of H₂S and S-Nitrosylation. Journal of the American Chemical Society. Link

-

Abe, K., & Kimura, H. (1996). The possible role of hydrogen sulfide as an endogenous neuromodulator.[9][10][11][12] Journal of Neuroscience. Link

Sources

- 1. H2S: a novel gasotransmitter that signals by sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Sulfide Promotes Surface Insertion of Hippocampal AMPA Receptor GluR1 Subunit via Phosphorylating at Serine‐831/Serine‐845 Sites Through a Sulfhydration‐Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative H2S-mediated protein sulfhydration reveals metabolic reprogramming during the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The H2S Donor GYY4137 Stimulates Reactive Oxygen Species Generation in BV2 Cells While Suppressing the Secretion of TNF and Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Sulfide Promotes Surface Insertion of Hippocampal AMPA Receptor GluR1 Subunit via Phosphorylating at Serine-831/Serine-845 Sites Through a Sulfhydration-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. S-Sulfhydration: A Cysteine Posttranslational Modification in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen sulfide's involvement in modulating nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen sulfide enhances reducing activity in neurons: neurotrophic role of H2S in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen sulfide increases excitability through suppression of sustained potassium channel currents of rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

hydrogen sulfide and glutamate co-transmission studies

Technical Guide: Hydrogen Sulfide ( ) and Glutamate Co-transmission Studies[1]

Executive Summary

Hydrogen sulfide (

This guide provides a technical framework for investigating the

Part 1: Mechanistic Foundation

The Sulfhydration Switch

Unlike classical neurotransmitters that bind to receptors via "lock-and-key" mechanisms,

-

Chemical Basis:

(or its polysulfide forms, -

Functional Consequence: Sulfhydration typically enhances the catalytic activity of enzymes (e.g., GAPDH) or the open probability of ion channels, unlike S-nitrosylation (

-mediated), which often inhibits them.

The Tripartite Synapse Model

A. Biosynthesis[4]

-

Neurons: Primarily express Cystathionine

-synthase (CBS) , activated by -

Astrocytes: Primarily express Cystathionine

-lyase (CSE) and 3-Mercaptopyruvate sulfurtransferase (3-MST) .

B. Receptor Modulation (The Co-transmission Event)

-

NMDA Receptors (NMDAR):

facilitates NMDAR currents, essential for Long-Term Potentiation (LTP).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Subunit Specificity:

enhances GluN1/GluN2A -containing receptors (reducing disulfide bonds or sulfhydrating specific residues like Cys87/Cys320 on GluN2A).[5] Conversely, it may inhibit or differentially modulate GluN1/GluN2B receptors, acting as a developmental switch.

-

-

AMPA Receptors (AMPAR):

promotes the surface insertion of GluA1 subunits.[6] This is not always direct; it often involves the sulfhydration of upstream kinases (e.g., CaMKII) or phosphatases (PP2A), leading to increased phosphorylation at Ser831/Ser845.

C. Astrocyte-Neuron Shuttle

TRPA1 channelsVisualization: The -Glutamate Signaling Pathway

Caption: The

Part 2: Experimental Framework

Studying

Donors: Choosing the Right Tool

The choice of donor dictates the physiological relevance of your data.

| Donor Class | Examples | Release Profile | Recommended Use | Limitations |

| Sulfide Salts | NaHS, | Instantaneous bolus | Acute electrophysiology (mimics "burst" release) | Non-physiological spike; rapid oxidation leads to artifacts. |

| Slow-Releasing | GYY4137 | Slow, continuous (hours) | Cell culture signaling, chronic neuroprotection studies | Release rate is often too slow to mimic synaptic events. |

| Mitochondria-Targeted | AP39, AP123 | Targeted to mitochondria | Metabolic studies, anti-apoptotic pathways | Specific to organelle; may not reflect synaptic pool. |

| Dual-Donors | S-Memantine, NOSH-aspirin | Hybrid release | Therapeutic development (e.g., Ischemia, AD) | Complex pharmacokinetics. |

Detection of S-Sulfhydration

The Modified Biotin Switch Technique (MBST) is the gold standard for verifying that

Principle:

-

Block free thiols (

). -

Selectively reduce persulfides (

).[2] -

Label the newly exposed thiols with biotin.

Part 3: Protocol Deep Dives

Protocol A: Modified Biotin Switch Assay for NMDAR Sulfhydration

Objective: To determine if GluN2A subunits are sulfhydrated following

Reagents:

-

Lysis Buffer (HEN buffer: 250mM Hepes, 1mM EDTA, 0.1mM Neocuproine).

-

Blocking Reagent: MMTS (Methyl methanethiosulfonate).

-

Labeling Reagent: Biotin-HPDP.

-

Reducing Agent (Specific): Ascorbate (selectively reduces nitrosothiols - control) vs. DTT (reduces all disulfides - nonspecific) vs. Tag-Switch Reagents (highly specific for persulfides). Note: For standard MBST, we use the differential blocking strategy.

Step-by-Step Workflow:

-

Tissue Preparation:

-

Homogenize hippocampal tissue or cultured neurons in HEN buffer containing protease inhibitors.

-

Critical: Do NOT use DTT or

-mercaptoethanol in the lysis buffer, as these will destroy endogenous persulfides.

-

-

Free Thiol Blocking:

-

Incubate lysate with 20 mM MMTS for 20 min at 50°C with frequent vortexing.

-

Causality: MMTS covalently modifies free

groups to -

Purification: Remove excess MMTS via acetone precipitation (x2). This is crucial to prevent MMTS from blocking the next step.

-

-

Persulfide Reduction & Labeling:

-

Resuspend pellet in HEN buffer with 1% SDS.

-

Add 4 mM Biotin-HPDP .

-

The Switch: Spontaneous reaction. The persulfide (

) is a potent nucleophile. However, standard MBST often uses a specific reduction step. A more modern variation uses CN-biotin or specific "Tag-Switch" probes (e.g., MSBT-A) that react directly with -

Classic Method: If distinguishing from S-nitrosylation, use Ascorbate (reduces S-NO) in one tube and nothing in the other? No, for

, the persulfide is often stable. -

Refined Step: Incubate with Biotin-HPDP. The

group reacts with the pyridyldithiol group of Biotin-HPDP.

-

-

Pull-Down & Western Blot:

-

Neutralize and incubate with Streptavidin-agarose beads.

-

Wash beads rigorously (high salt).

-

Elute with reducing sample buffer (DTT/BME).

-

Western Blot: Probe for GluN2A and GluN2B .

-

Result: A band indicates the subunit was sulfhydrated. Compare intensity between Vehicle and

donor groups.

-

Caption: Modified Biotin Switch workflow. Key specificity lies in the blocking of free thiols and selective labeling of the persulfide group.

Protocol B: Electrophysiological Dissection of Co-transmission

Objective: To distinguish presynaptic glutamate release from postsynaptic NMDAR potentiation.

Setup:

-

Preparation: Acute hippocampal slices (CA1 region) from rats/mice.

-

Recording: Whole-cell patch-clamp of CA1 pyramidal neurons.

Workflow:

-

Isolation of NMDAR Currents:

-

Bath solution:

-free ACSF (to unblock NMDARs). -

Add CNQX (10

M) to block AMPA/Kainate receptors. -

Add Picrotoxin (50

M) to block GABA receptors. -

Add Glycine (10

M) as a co-agonist (to ensure the glycine site is not limiting).

-

-

Basal Recording:

-

Evoke EPSCs (Excitatory Postsynaptic Currents) via Schaffer collateral stimulation.

-

Establish a stable baseline (10 mins).

-

-

Application:

-

Perfuse NaHS (50-100

M).[6] Note: Prepare fresh. NaHS degrades within 20 mins. -

Expected Result: Increase in EPSC amplitude (Potentiation).

-

-

Mechanistic Dissection (The "Self-Validating" Steps):

-

Test 1 (Presynaptic): Record mEPSCs (miniature EPSCs) in the presence of TTX (Tetrodotoxin).

-

Result: Increased frequency = Increased presynaptic release probability. Increased amplitude = Postsynaptic receptor potentiation.

-

-

Test 2 (Subunit Specificity): Pre-incubate with Ifenprodil (3

M, GluN2B blocker).-

If

potentiation persists -

If

potentiation is blocked

-

-

Test 3 (Sulfhydration Check): Pre-incubate slice with DTT (2 mM).

-

Part 4: Therapeutic Implications[9]

The

-

Alzheimer’s Disease (AD): In AD, CBS expression and

levels are reduced. This contributes to LTP deficits.-

Strategy:

donors can rescue LTP by "fixing" the hypofunctional NMDARs and reducing oxidative stress.

-

-

Ischemia (Stroke): Excessive glutamate leads to excitotoxicity.

-

Paradox: While

potentiates NMDARs (potentially bad in stroke), it also activates -

Solution:S-Memantine .[8] This hybrid molecule blocks the NMDAR (preventing excitotoxicity) while releasing

to provide antioxidant support and mitochondrial protection.

-

References

-

Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory . International Journal of Molecular Sciences. Link

-

Age-dependent, subunit specific action of hydrogen sulfide on GluN1/2A and GluN1/2B NMDA receptors . Frontiers in Cellular Neuroscience. Link

-

Hydrogen Sulfide Promotes Surface Insertion of Hippocampal AMPA Receptor GluR1 Subunit via Phosphorylating at Serine-831/Serine-845 Sites Through a Sulfhydration-Dependent Mechanism . CNS Neuroscience & Therapeutics. Link

-

Hydrogen sulfide signaling in neurodegenerative diseases . Journal of Neurochemistry. Link

-

A Novel Hydrogen Sulfide-releasing N-Methyl-d-Aspartate Receptor Antagonist Prevents Ischemic Neuronal Death . The Journal of Biological Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen Sulfide Promotes Surface Insertion of Hippocampal AMPA Receptor GluR1 Subunit via Phosphorylating at Serine-831/Serine-845 Sites Through a Sulfhydration-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Age-Dependent, Subunit Specific Action of Hydrogen Sulfide on GluN1/2A and GluN1/2B NMDA Receptors [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Glutamate-Hydrogen Sulfide Axis: Molecular Mechanisms, Detection Protocols, and Therapeutic Targeting

Executive Summary

This technical guide delineates the bidirectional signaling interface between Glutamic Acid (Glutamate) and Hydrogen Sulfide (

Part 1: The Molecular Interface

The interaction between Glutamate and

The Excitatory Loop: NMDA Receptor Sulfhydration

Physiological levels of

-

Mechanism:

targets the N-methyl-D-aspartate receptor (NMDAR) , specifically the NR2A subunit . -

The Switch:

adds a sulfur atom to the thiol group of Cysteine 399 (Cys399) , converting it to a persulfide group (-SSH).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Functional Outcome: This sulfhydration induces a conformational change that prevents the formation of an inhibitory disulfide bond, thereby enhancing calcium (

) influx and facilitating LTP.

The Protective Loop: System and Redox Balance

While enhancing excitation,

-

Target: System

(Cystine/Glutamate antiporter).[2][3] -

Mechanism:

enhances the transport activity of System -

Functional Outcome: Intracellular cystine is rapidly reduced to cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.[2][4] Elevated GSH scavenges Reactive Oxygen Species (ROS) generated by intense glutamatergic signaling.

Biosynthesis Feedback

Glutamate directly drives

-

Enzyme: Cystathionine

-synthase (CBS) is the primary source of -

Trigger: Glutamate activation of NMDARs leads to

influx.

Visualization: The Glutamate- Signaling Cycle

Figure 1: The Glutamate-H2S Feedback Loop. Glutamate triggers H2S synthesis via Ca2+/CaM-dependent activation of CBS.[1] H2S then feeds back to enhance synaptic plasticity (via NMDAR sulfhydration) and ensure cell survival (via System xc-/GSH).

Part 2: Experimental Workflows

Standard redox assays (like Biotin-Switch for S-nitrosylation) often yield false positives for S-sulfhydration due to chemical similarities. The following protocols are engineered for specificity.

Protocol A: Selective Detection of Protein Persulfidation (Tag-Switch Assay)

This protocol is superior to the modified biotin-switch assay because it utilizes a nucleophilic substitution strategy specific to persulfides, avoiding cross-reactivity with S-nitrosylated residues.

Objective: Quantify S-sulfhydrated proteins (e.g., NMDAR, GAPDH) in neural tissue.

Reagents & Buffer Composition

| Reagent | Concentration | Function |

| MSBT-A | 50 mM | Methylsulfonyl benzothiazole. Blocks free thiols (-SH) and activates persulfides (-SSH).[6] |

| CN-Biotin | 2 mM | Cyanoacetate-biotin. Nucleophile that specifically reacts with MSBT-activated persulfides. |

| HENS Buffer | 1x | HEPES (250mM), EDTA (1mM), Neocuproine (0.1mM), SDS (1%). pH 7.7. |

| Acetone | Cold (-20°C) | Protein precipitation to remove excess blocking agents. |

Step-by-Step Methodology

-

Lysis & Blocking (The Critical Step):

-

Lyse neurons/tissue in HENS buffer containing 50 mM MSBT-A .

-

Incubate at 37°C for 30 minutes.

-

Scientific Rationale: MSBT-A blocks free thiols (-SH

-S-MSBT) and simultaneously reacts with persulfides (-SSHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Precipitation:

-

Add cold acetone (4 volumes) to the sample. Incubate at -20°C for 20 mins. Centrifuge at 13,000g.

-

Rationale: Removes unreacted MSBT-A to prevent non-specific labeling in the next step.

-

-

Labeling (The "Tag-Switch"):

-

Resuspend the pellet in HENS buffer containing 2 mM CN-Biotin .

-

Incubate at 37°C for 1-2 hours.

-

Rationale: The cyanoacetate nucleophile attacks the disulfide bond created in Step 1. It displaces the MSBT group, attaching Biotin specifically to the sulfur atom of the original persulfide.

-

-

Pull-Down & Analysis:

-

Incubate labeled proteins with Streptavidin-agarose beads.

-

Elute and analyze via Western Blot (anti-NR2A antibody) or Mass Spectrometry.

-

Visualization: The Tag-Switch Workflow

Figure 2: The Tag-Switch Assay Workflow. A highly specific method for distinguishing protein persulfidation from other cysteine modifications.

Protocol B: Live-Cell Imaging of Dynamics

To validate the causal link between Glutamate stimulation and

Probe Selection: Avoid Methylene Blue (destructive, low sensitivity). Use WSP-5 or SF7-AM (reaction-based fluorescent turn-on probes).

-

Preparation: Culture primary hippocampal neurons (DIV 14-21).

-

Loading: Incubate cells with 5 µM WSP-5 for 30 mins at 37°C in ACSF (Artificial Cerebrospinal Fluid). Wash x3 to remove extracellular probe.

-

Baseline: Image at 488nm excitation (Green channel) for 5 minutes to establish baseline fluorescence.

-

Stimulation: Perfusion of 100 µM Glutamate + 10 µM Glycine .

-

Observation: Expect a fluorescence increase within 30-60 seconds, peaking at 2-3 minutes.

-

Control: Pre-treat with AOAA (1 mM), a CBS inhibitor. The fluorescence increase should be abolished, confirming the signal is CBS-derived

.

-

Part 3: Drug Development Implications

Targeting the Glutamate-

Donors as Neuroprotectants

In Alzheimer's Disease (AD), brain

-

Challenge: Traditional salts (NaHS) release

too rapidly, causing toxicity. -

Solution: Slow-releasing donors (e.g., GYY4137 or ADT-OH ). These compounds release

over hours, mimicking physiological enzymatic production. -

Mechanism: They sulfhydrate NMDARs to restore synaptic plasticity while simultaneously upregulating System

to combat amyloid-beta induced oxidative stress.

CBS Allosteric Modulators

Instead of exogenous donors, small molecules that allosterically activate CBS (mimicking SAM) represent a novel class of cognitive enhancers.

Data Summary: Therapeutic Agents

| Compound Class | Example Agent | Mechanism of Action | Indication |

| Fast Donor | NaHS | Rapid release of | Acute Ischemia (Pre-conditioning) |

| Slow Donor | GYY4137 | Hydrolysis-dependent slow release. | Alzheimer's, Chronic Neurodegeneration |

| Mitochondrial Donor | AP39 | Targets | Metabolic rescue in neurons |

| CBS Activator | SAM (Endogenous) | Allosteric activation of CBS. | Cognitive decline |

References

-

Abe, K., & Kimura, H. (1996). The possible role of hydrogen sulfide as an endogenous neuromodulator.[1][8] The Journal of Neuroscience, 16(3), 1066–1071. Link

-

Mustafa, A. K., et al. (2009). H2S signals through protein S-sulfhydration. Science, 2(36), ra72. Link

-

Kimura, H. (2010). Hydrogen sulfide: its production, release and functions. Amino Acids, 41(1), 113–121. Link

-

Zhang, D., et al. (2014). Tag-switch assay for detection of protein S-sulfhydration. Methods in Enzymology, 554, 117-132. Link

-

Paul, B. D., & Snyder, S. H. (2012). H2S signalling through protein sulfhydration and beyond. Nature Reviews Molecular Cell Biology, 13(8), 499–507. Link

-

Kimura, Y., & Kimura, H. (2004). Hydrogen sulfide protects neurons from oxidative stress.[7] The FASEB Journal, 18(10), 1165-1167. Link

Sources

- 1. Hydrogen Sulfide Is Produced in Response to Neuronal Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cystine/Glutamate Xc– Antiporter Induction Compensates for Transsulfuration Pathway Repression by 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) to Ensure Cysteine for Hepatic Glutathione Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for redox control by the human cystine/glutamate antiporter System xc- | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Converging Paths of a Classical Excitatory Neurotransmitter and a Gaseous Neuromodulator: A Technical Guide to Glutamate and H₂S Neuromodulation Research

Introduction: Beyond Classical Neurotransmission

In the intricate landscape of neuronal communication, the dialogue between cells extends far beyond the canonical synapse. While glutamate reigns as the primary excitatory neurotransmitter, orchestrating rapid synaptic transmission and plasticity, a growing body of evidence illuminates the profound influence of a more enigmatic signaling molecule: hydrogen sulfide (H₂S).[1][2] Historically recognized for its toxicity, H₂S has emerged as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), wielding significant modulatory power over neuronal function.[1][3] This guide provides a comprehensive technical exploration of the dynamic interplay between glutamate and H₂S, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate this exciting frontier of neuroscience. We will delve into the core molecular mechanisms, present validated experimental protocols, and provide insights into the therapeutic potential of targeting this crucial signaling nexus.

I. The Molecular Underpinnings of the Glutamate-H₂S Axis

The interaction between glutamate and H₂S is not a simple additive effect but a sophisticated biochemical dance that fine-tunes neuronal excitability, synaptic strength, and cell survival.

H₂S Biosynthesis in the Central Nervous System: A Glutamate-Driven Process

In the brain, the primary engine for H₂S production is the enzyme cystathionine β-synthase (CBS).[4][5] CBS, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine.[5][6] However, it also possesses the crucial ability to produce H₂S from L-cysteine.[4][7]

A pivotal discovery in this field was the revelation that neuronal excitation, primarily driven by glutamate, directly stimulates H₂S production.[2] The influx of Ca²⁺ through glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, activates calmodulin, which in turn enhances CBS activity and subsequent H₂S synthesis.[2] This establishes a direct and elegant feedback loop where the principal excitatory neurotransmitter orchestrates the production of its own modulator.

H₂S Modulation of NMDA Receptors: A Key Locus of Interaction

The NMDA receptor, a cornerstone of synaptic plasticity and learning, is a primary target for H₂S modulation.[2][8][9][10] H₂S potentiates NMDA receptor activity, enhancing the influx of Ca²⁺ in response to glutamate binding.[2][8] This potentiation is thought to occur through a post-translational modification known as S-sulfhydration, where H₂S adds a sulfhydryl group (-SH) to reactive cysteine residues on the NMDA receptor subunits.[11][12] This modification can alter the receptor's conformation, facilitating channel opening and increasing ion permeability.[8][12]

The consequences of this modulation are profound. By enhancing NMDA receptor function, H₂S facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][8] Conversely, dysregulation of this pathway, with either deficient or excessive H₂S levels, can contribute to synaptic dysfunction and cognitive impairments observed in various neurological disorders.[8][13]

A Dual Role in Neuroprotection and Excitotoxicity

The glutamate-H₂S axis exhibits a fascinating duality. While physiological concentrations of H₂S are neuroprotective, high concentrations can be detrimental.[8][14] In the context of glutamate-induced excitotoxicity, a key pathological process in stroke and traumatic brain injury, H₂S can offer protection.[15][16] It achieves this by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses.[14][15][16][17] One proposed mechanism is the H₂S-mediated inhibition of the p53/glutaminase 2 pathway, which can reduce excessive glutamate production.[15]

However, the delicate balance can be tipped. Excessive H₂S can exacerbate neuronal damage, highlighting the critical importance of maintaining homeostasis in this signaling system.[14]

II. Experimental Methodologies: A Practical Guide

Investigating the intricate relationship between glutamate and H₂S requires a multi-faceted experimental approach. This section provides detailed protocols for key assays and techniques.

Quantification of H₂S in Neural Tissues

Accurate measurement of endogenous H₂S levels is fundamental. Given its volatile and reactive nature, specialized techniques are required.

Fluorescent probes offer high sensitivity and spatiotemporal resolution for detecting H₂S in living cells.[3][18][19] These probes are designed to react specifically with H₂S, leading to a "turn-on" fluorescent signal.[3]

Table 1: Comparison of Commercially Available H₂S Fluorescent Probes

| Probe | Excitation (nm) | Emission (nm) | Key Features |

| WSP-1 | ~465 | ~515 | Good sensitivity and selectivity.[18] |

| WSP-5 | ~465 | ~515 | Similar to WSP-1 with potential for improved performance in certain conditions.[18] |

| HSN1/HSN2 | ~488 | ~515 | High selectivity for H₂S over other reactive sulfur species.[3] |

| Sulfidefluor series (e.g., SF7-AM) | ~488 | ~515 | Designed for enhanced sensitivity and cellular retention, allowing for visualization of endogenous H₂S production.[20] |

Step-by-Step Protocol for Live-Cell H₂S Imaging:

-

Cell Culture: Plate primary neurons or neuronal cell lines on glass-bottom dishes suitable for fluorescence microscopy.

-

Probe Loading: Incubate cells with the chosen fluorescent probe (e.g., 5-10 µM WSP-1 or HSN2) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.[3]

-

Washing: Gently wash the cells twice with the physiological buffer to remove excess probe.

-

Stimulation (Optional): To investigate glutamate-induced H₂S production, stimulate the cells with a known concentration of glutamate or an NMDA receptor agonist.

-

Image Acquisition: Acquire fluorescent images using a confocal or epifluorescence microscope with appropriate filter sets for the chosen probe.

-

Data Analysis: Quantify the change in fluorescence intensity over time in response to stimulation.

This method provides a quantitative measure of total sulfide in tissue homogenates.[21]

Step-by-Step Protocol for MBB-HPLC:

-

Tissue Homogenization: Rapidly homogenize fresh or frozen brain tissue in a gas-tight syringe with an appropriate buffer.[22]

-

Derivatization: React the homogenate with monobromobimane (MBB), which forms a stable and fluorescent derivative with sulfide, sulfide-dibimane (SDB).[21]

-

HPLC Separation: Separate the SDB from other components in the sample using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

-

Fluorescence Detection: Detect the SDB using a fluorescence detector.[21]

-

Quantification: Determine the concentration of H₂S by comparing the peak area of SDB to a standard curve.

Measurement of H₂S-Producing Enzyme Activity

Assessing the activity of CBS and cystathionine γ-lyase (CSE), another H₂S-producing enzyme, is crucial for understanding the regulation of H₂S biosynthesis.

Table 2: Assays for H₂S-Producing Enzyme Activity

| Assay | Principle | Detection Method |

| CBS Colorimetric Assay | Measures the conversion of NADH to NAD+ in an enzyme-linked reaction coupled to CBS activity.[23] | Spectrophotometry (absorbance at ~340 nm) |

| Lead Sulfide Assay | Measures the formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate.[24] | Spectrophotometry (absorbance at 390 nm) |

| LC-MS/MS Based Assay | Uses a stable isotope-labeled substrate to measure the formation of the enzymatic product by mass spectrometry.[25] | Liquid Chromatography-Mass Spectrometry |

| Fluorescent Probe-Based Assay | Utilizes a probe that becomes fluorescent upon reaction with H₂S produced by the enzyme. | Fluorometry |

Step-by-Step Protocol for a Generic CBS Activity Assay:

-

Tissue Preparation: Prepare a cytosolic fraction from brain tissue homogenates by centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing the necessary substrates (e.g., L-cysteine, homocysteine) and cofactors (e.g., pyridoxal 5'-phosphate, S-adenosyl-L-methionine).

-

Enzyme Reaction: Initiate the reaction by adding the tissue extract to the reaction mixture and incubate at 37°C.

-

Detection: Stop the reaction and measure the amount of H₂S produced using one of the detection methods listed in Table 2.

-

Data Analysis: Calculate the enzyme activity, typically expressed as nmol of H₂S produced per minute per mg of protein.

Quantification of Glutamate Release and Uptake

Studying the direct impact of H₂S on glutamatergic neurotransmission requires reliable methods to measure glutamate dynamics.

These biosensors provide real-time measurements of extracellular glutamate concentrations in brain slices or in vivo.[26]

Step-by-Step Protocol for Measuring Evoked Glutamate Release:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

-

Microelectrode Placement: Position the glutamate-sensitive microelectrode array in the brain slice region of interest.

-

Stimulation: Evoke glutamate release by electrical stimulation of afferent pathways or by local application of a high potassium solution.[26]

-

Data Acquisition: Record the current generated by the oxidation of hydrogen peroxide, which is produced by the enzymatic reaction of glutamate oxidase on the electrode surface with released glutamate.

-

Data Analysis: Calibrate the electrode with known concentrations of glutamate to convert the recorded current into glutamate concentration.

Fluorescent indicators of glutamate (e.g., FLIPE, SuperGluSnFR) can be genetically expressed in neurons to visualize glutamate release with high spatial and temporal resolution.[27][28]

Step-by-Step Protocol for Imaging Glutamate Release:

-

Sensor Expression: Transfect cultured neurons or use transgenic animals expressing the glutamate sensor.

-

Cell Stimulation: Stimulate the neurons electrically or chemically to induce glutamate release.[28]

-

FRET Imaging: Acquire images of the Förster resonance energy transfer (FRET) signal from the sensor. A change in FRET indicates a change in glutamate concentration.[28]

-

Data Analysis: Quantify the change in the FRET ratio to determine the relative change in extracellular glutamate concentration.

III. Visualizing the Pathways: A Diagrammatic Overview

To aid in the conceptualization of these complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

Glutamate-Driven H₂S Production and NMDA Receptor Modulation

Caption: A workflow for studying glutamate-H₂S interactions using various manipulations and measurements.

IV. Therapeutic Implications and Future Directions

The intricate relationship between glutamate and H₂S holds significant promise for the development of novel therapeutics for a range of neurological disorders.

Targeting the H₂S Pathway for Neuroprotection

Given the neuroprotective effects of H₂S in models of stroke, Alzheimer's disease, and Parkinson's disease, strategies to augment H₂S signaling are being actively explored. [8][17][29]The development of slow-releasing H₂S donors, such as GYY4137, offers a more controlled and sustained delivery of H₂S compared to simple sulfide salts, potentially minimizing toxicity while maximizing therapeutic benefit. [29][30]

Modulating Glutamate-H₂S Crosstalk in Synaptic Plasticity

The ability of H₂S to modulate synaptic plasticity suggests its potential as a target for cognitive enhancement. [8][10]In conditions associated with cognitive decline, such as aging and Alzheimer's disease, restoring H₂S levels may help to rescue synaptic deficits. [10][29]

Future Research Perspectives

Several key questions remain to be addressed:

-

What are the specific cysteine residues on NMDA receptor subunits that are targeted by S-sulfhydration, and how does this modification vary between different subunit compositions?

-

How does the interplay between glutamate and H₂S differ in various brain regions and neuronal populations?

-

What is the precise therapeutic window for H₂S-based therapies to ensure neuroprotection without inducing toxicity?

-

Can we develop more specific pharmacological tools to target CBS activity in a spatially and temporally controlled manner?

Conclusion

The convergence of glutamate and H₂S signaling represents a paradigm shift in our understanding of neuromodulation. Moving beyond a purely "glutamate-centric" view of excitatory neurotransmission, the field is now embracing the nuanced and powerful influence of gasotransmitters. This technical guide has provided a framework for understanding and investigating this critical interaction. By employing the detailed methodologies and considering the conceptual frameworks presented, researchers can continue to unravel the complexities of the glutamate-H₂S axis, paving the way for innovative therapeutic strategies to combat a wide range of neurological and psychiatric disorders.

References

-

Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Lippard, S. J., et al. (n.d.). Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells. PMC. Retrieved from [Link]

-

Munteanu, C., et al. (2025). Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory. International Journal of Molecular Sciences. Retrieved from [Link]

-

Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. (2025). ACS Omega. Retrieved from [Link]

-

A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. (2023). MDPI. Retrieved from [Link]

-

Munteanu, C., et al. (n.d.). Role of hydrogen sulfide (H2S) in synaptic plasticity, particularly in... ResearchGate. Retrieved from [Link]

-

Lippard, S. J., et al. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. PNAS. Retrieved from [Link]

-

Sitdikova, G. F., et al. (2017). Age-Dependent, Subunit Specific Action of Hydrogen Sulfide on GluN1/2A and GluN1/2B NMDA Receptors. Frontiers in Molecular Neuroscience. Retrieved from [Link]

-

Inorganic, Synthetic, Natural, and Innovative Hybrid Hydrogen Sulfide Donors and Inhibitors of Its Biosynthesis in the Treatment. (2025). MDPI. Retrieved from [Link]

-

Tyagi, N., et al. (n.d.). Role of hydrogen sulfide in brain synaptic remodeling. PubMed. Retrieved from [Link]

-

Munteanu, C., et al. (2025). (PDF) Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory. ResearchGate. Retrieved from [Link]

-

Abe, K., & Kimura, H. (n.d.). Hydrogen Sulfide Is Produced in Response to Neuronal Excitation. PMC. Retrieved from [Link]

-

Dierssen, M., et al. (2023). New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome. Frontiers in Molecular Neuroscience. Retrieved from [Link]

-

Sun, Y., et al. (2024). Investigating the L-Glu-NMDA receptor-H2S-NMDA receptor pathway that regulates gastric function in rats' nucleus ambiguus. Frontiers in Neuroscience. Retrieved from [Link]

-

Yang, Y.-J., et al. (2018). Hydrogen Sulfide Reverses Aging-Associated Amygdalar Synaptic Plasticity and Fear Memory Deficits in Rats. Frontiers in Molecular Neuroscience. Retrieved from [Link]

-

Cystathionine beta synthase. (n.d.). Wikipedia. Retrieved from [Link]

-

Jiang, L., et al. (n.d.). Neuroprotective effect of hydrogen sulfide against glutamate-induced oxidative stress is mediated via the p53/glutaminase 2 pathway after traumatic brain injury. PMC. Retrieved from [Link]

-

Hydrogen sulfide (H2S) slow-releasing donors. (2020). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

-

Kruger, W. D., et al. (2004). Production of the neuromodulator H2S by cystathionine beta-synthase via the condensation of cysteine and homocysteine. PubMed. Retrieved from [Link]

-

Hydrogen sulfide inhibits neuronal excitotoxicity after MCAO by... (n.d.). ResearchGate. Retrieved from [Link]

-

Munteanu, C., et al. (2025). Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory. MDPI. Retrieved from [Link]

-

Hydrogen sulfide and its donors for the treatment of cerebral ischaemia-reperfusion injury: A comprehensive review. (2023). PubMed. Retrieved from [Link]

-

Tsefou, E., et al. (n.d.). Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants. PMC. Retrieved from [Link]

-

Review Article Physiological Importance of Hydrogen Sulfide: Emerging Potent Neuroprotector and Neuromodulator. (n.d.). Hindawi. Retrieved from [Link]

-

Majtan, J., et al. (2022). H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine. PMC. Retrieved from [Link]

-

Shen, X., et al. (n.d.). Measurement of H2S in vivo and in vitro by the monobromobimane method. PMC. Retrieved from [Link]

-

Hascup, E. R., et al. (n.d.). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. PMC. Retrieved from [Link]

-

Advances and Opportunities in H2S Measurement in Chemical Biology. (2023). JACS Au. Retrieved from [Link]

-

Banerjee, R., et al. (n.d.). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia. PMC. Retrieved from [Link]

-

Snyder, S. H., et al. (2021). Hydrogen sulfide is neuroprotective in Alzheimer's disease by sulfhydrating GSK3β and inhibiting Tau hyperphosphorylation. PNAS. Retrieved from [Link]

-

The Neuroprotective Effect of Hydrogen Sulfide. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Kimura, H. (n.d.). Modes of Physiologic H2S Signaling in the Brain and Peripheral Tissues. PMC. Retrieved from [Link]

-

Looger, L. L., et al. (2008). Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters. PNAS. Retrieved from [Link]

-

Protective Roles of Hydrogen Sulfide in Alzheimer's Disease and Traumatic Brain Injury. (2023). MDPI. Retrieved from [Link]

-

Levitt, M. D., et al. (n.d.). Whole tissue hydrogen sulfide concentrations are orders of magnitude lower than presently accepted values. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

-

Goodwin, L. R., et al. (n.d.). Determination of sulfide in brain tissue by gas dialysis/ion chromatography: postmortem studies and two case reports. PubMed. Retrieved from [Link]

-

Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit (E-BC-K811-M). (n.d.). Elabscience. Retrieved from [Link]

-

Munteanu, C., et al. (2025). Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory. PubMed. Retrieved from [Link]

-

The Role of Hydrogen Sulfide in Regulation of Cell Death following Neurotrauma and Related Neurodegenerative and Psychiatric Diseases. (n.d.). MDPI. Retrieved from [Link]

-

A continuous spectrophotometric assay for human cystathionine beta-synthase. (n.d.). PMC. Retrieved from [Link]

-

Frommer, W. B., et al. (2005). Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors. PNAS. Retrieved from [Link]

-

The release of GABA, glutamate and glycine induced by H2S and H2Sn from... (n.d.). ResearchGate. Retrieved from [Link]

-

Biochemistry, Glutamate. (2022). StatPearls. Retrieved from [Link]

-

Kožich, V., et al. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. PubMed. Retrieved from [Link]

-

The Cystathionine β-synthase/hydrogen Sulfide Pathway Contributes to Microglia-Mediated Neuroinflammation Following Cerebral Ischemia. (n.d.). PubMed. Retrieved from [Link]

-

In vivo detection of hydrogen sulfide in the brain of live mouse: application in neuroinflammation models. (n.d.). Semantic Scholar. Retrieved from [Link]

-

The HPLC and 14 C-glutamate methods of measuring glutamate uptake... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Role of hydrogen sulfide in brain synaptic remodeling [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Is Produced in Response to Neuronal Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome [frontiersin.org]

- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 6. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of the neuromodulator H2S by cystathionine beta-synthase via the condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogen Sulfide (H2S- or H2Sn-Polysulfides) in Synaptic Plasticity: Modulation of NMDA Receptors and Neurotransmitter Release in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Age-Dependent, Subunit Specific Action of Hydrogen Sulfide on GluN1/2A and GluN1/2B NMDA Receptors [frontiersin.org]

- 10. Frontiers | Hydrogen Sulfide Reverses Aging-Associated Amygdalar Synaptic Plasticity and Fear Memory Deficits in Rats [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effect of hydrogen sulfide against glutamate-induced oxidative stress is mediated via the p53/glutaminase 2 pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. panaceatherapy.com [panaceatherapy.com]

- 18. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pnas.org [pnas.org]

- 21. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 24. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. pnas.org [pnas.org]

- 29. pnas.org [pnas.org]

- 30. alzdiscovery.org [alzdiscovery.org]

The Nexus of Glutamate and Gasotransmitter Signaling: An In-depth Technical Guide to the Biosynthesis of H₂S

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S), a gasotransmitter with pleiotropic physiological roles, is endogenously generated from L-cysteine through multiple enzymatic pathways. While the roles of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are well-documented, the pathway involving glutamate metabolism offers a nuanced and critical layer of regulation, particularly within the mitochondria. This guide provides a comprehensive technical overview of the biosynthesis of H₂S via the cysteine aminotransferase (CAT) and 3-mercaptopyruvate sulfurtransferase (3-MST) axis, a key intersection of amino acid metabolism and gasotransmitter signaling. We will delve into the core biochemistry, enzymatic mechanisms, regulatory nuances, and the profound implications of this pathway in both physiological homeostasis and pathological conditions, with a particular focus on neurodegenerative diseases and oncology. This document is intended to serve as a foundational resource for researchers seeking to investigate and therapeutically target this vital metabolic nexus.

Introduction: Beyond the Canonical—Glutamate's Role in H₂S Production

Hydrogen sulfide is now firmly established as a critical signaling molecule, participating in a vast array of physiological processes, from neuromodulation and cardiovascular tone regulation to cytoprotection and inflammation. The dysregulation of H₂S homeostasis is increasingly implicated in a host of human diseases. The primary substrate for H₂S biosynthesis is L-cysteine, which is converted to H₂S by three key enzymes: CBS, CSE, and 3-MST. While CBS and CSE are major contributors to cytosolic H₂S production, the CAT/3-MST pathway provides a crucial mechanism for H₂S generation that is intimately linked with glutamate metabolism, and is prominently active within the mitochondria.[1]

The significance of this pathway lies in its direct connection to the cellular amino acid pool and energy metabolism. Cysteine aminotransferase (also known as aspartate aminotransferase) catalyzes the transamination of L-cysteine with α-ketoglutarate to produce 3-mercaptopyruvate (3-MP) and L-glutamate.[2][3] Subsequently, 3-MST utilizes 3-MP to generate H₂S.[2] This two-step process not only provides a distinct route for H₂S synthesis but also positions glutamate as a key co-product, thereby linking gasotransmitter production to the metabolic state of the cell. This guide will elucidate the technical details of this pathway, providing the foundational knowledge necessary for its further exploration in basic and translational research.

The Core Enzymatic Machinery: CAT and 3-MST

The biosynthesis of H₂S from the glutamate-linked pathway is a concerted effort of two key enzymes, each with distinct mechanistic and regulatory properties.

Cysteine Aminotransferase (CAT)

Cysteine aminotransferase (EC 2.6.1.3) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the initial, rate-limiting step in this H₂S synthesis pathway.[3] It facilitates the transfer of an amino group from L-cysteine to α-ketoglutarate, yielding 3-mercaptopyruvate and L-glutamate.[2]

-

Subcellular Localization: CAT is found in both the cytoplasm and mitochondria, allowing for its participation in H₂S synthesis in different cellular compartments.[2] The mitochondrial isoform is particularly significant due to the higher concentration of cysteine within the mitochondria.[4]

-

Reaction Mechanism: As a transaminase, CAT employs a ping-pong kinetic mechanism. The PLP cofactor first accepts the amino group from L-cysteine, forming pyridoxamine phosphate and releasing 3-mercaptopyruvate. The amino group is then transferred to α-ketoglutarate to regenerate pyridoxal phosphate and release L-glutamate.

-

Regulation: The activity of CAT can be influenced by the availability of its substrates, L-cysteine and α-ketoglutarate. High levels of L-aspartate can competitively inhibit H₂S production from L-cysteine via the CAT/3-MST system, highlighting the enzyme's role in broader amino acid metabolism.[2]

3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-Mercaptopyruvate sulfurtransferase (EC 2.8.1.2) is a sulfurtransferase that catalyzes the final step in this pathway, the conversion of 3-mercaptopyruvate to H₂S.[5]

-

Subcellular Localization: Similar to CAT, 3-MST is present in both the cytoplasm and mitochondria. Its co-localization with CAT in the mitochondria suggests a tightly coupled system for H₂S production at a site of high metabolic activity and oxidative stress.[1][2]

-

Reaction Mechanism: 3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a sulfur acceptor. The reaction proceeds via the formation of a persulfide intermediate on a catalytic cysteine residue within the active site of 3-MST. This persulfide is then resolved by a thiol-containing acceptor molecule (such as thioredoxin or dihydrolipoic acid) to release H₂S.[4]

-

Regulation: The activity of 3-MST is redox-sensitive. The catalytic cysteine can be oxidized, leading to inactivation of the enzyme, which can be reversed by reducing agents like thioredoxin. This redox regulation provides a mechanism to couple H₂S production to the cellular redox state.

Visualizing the Pathway: A Biochemical Workflow

To provide a clear visual representation of the enzymatic cascade, the following diagram illustrates the biosynthesis of H₂S from L-cysteine and α-ketoglutarate.

Caption: The CAT/3-MST pathway for H₂S biosynthesis.

Quantitative Analysis: Kinetic Parameters of the Key Enzymes

A thorough understanding of the enzymatic kinetics is paramount for modeling and predicting the flux through this pathway under various physiological conditions. The following table summarizes the available kinetic parameters for CAT and 3-MST. It is important to note that the kinetic parameters for CAT can vary depending on the substrate used (e.g., aspartate vs. cysteine).

| Enzyme | Substrate | K_m_ (mM) | V_max_ (units) | Source(s) |

| Cysteine Aminotransferase (CAT) | L-Cysteine | ~3.0 | Not reported | [6] |

| L-Aspartate | 1.6 | Not reported | [7] | |

| α-Ketoglutarate | 0.06 | Not reported | [7] | |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | 3-Mercaptopyruvate | 2.6 | Not reported | [8] |

| Thiosulfate | 4.4 | Not reported | [8] |

Note: Kinetic parameters can vary significantly based on the source of the enzyme, assay conditions, and the specific isoform. The values presented here are indicative and should be referenced within the context of the original studies.

Experimental Protocols: A Guide to Measuring Pathway Activity

The following section provides detailed methodologies for quantifying the activity of the CAT/3-MST pathway and the resulting H₂S production.

Protocol for Coupled Enzyme Assay of CAT and 3-MST Activity

This protocol is designed to measure the overall flux through the CAT/3-MST pathway by providing the initial substrates and quantifying the end product, H₂S.

Principle: This assay measures the production of H₂S from L-cysteine and α-ketoglutarate in a system containing both CAT and 3-MST. The rate of H₂S formation is determined using the methylene blue method, a sensitive colorimetric assay for sulfide.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

L-cysteine solution (100 mM)

-

α-ketoglutarate solution (100 mM)

-

Pyridoxal phosphate (PLP) solution (10 mM)

-

Dithiothreitol (DTT) or Thioredoxin/Thioredoxin Reductase/NADPH system (as a sulfur acceptor for 3-MST)

-

Enzyme source (tissue homogenate, mitochondrial fraction, or purified enzymes)

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride solution (30 mM in 1.2 M HCl)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 500 µL)

-

L-cysteine (final concentration 10 mM)

-

α-ketoglutarate (final concentration 2 mM)

-

PLP (final concentration 0.2 mM)

-

DTT (final concentration 2 mM) or the thioredoxin system

-

Enzyme source (e.g., 50-100 µg of protein)

-

-

Initiate Reaction: Start the reaction by adding the enzyme source and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Trap H₂S: Stop the reaction by adding 250 µL of zinc acetate solution. This will trap the generated H₂S as zinc sulfide (ZnS).

-

Color Development: Add 125 µL of N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 125 µL of ferric chloride solution. Mix thoroughly.

-

Incubation: Incubate the mixture in the dark at room temperature for 20 minutes to allow for the formation of methylene blue.

-

Quantification: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium hydrosulfide (NaHS) to determine the concentration of H₂S in the samples.

Self-Validation:

-

Negative Controls: Run parallel reactions without the enzyme source, without L-cysteine, and without α-ketoglutarate to ensure that H₂S production is dependent on all components of the pathway.

-

Inhibitor Control: Include a reaction with a known CAT inhibitor, such as aminooxyacetic acid, to confirm the involvement of CAT in the observed H₂S production.[1]

Experimental Workflow for H₂S Quantification

The following diagram outlines the general workflow for the quantification of H₂S from biological samples using the methylene blue assay.

Caption: Workflow for H₂S quantification using the methylene blue assay.

Pathophysiological Relevance: A Focus for Drug Development

The strategic localization and unique regulation of the CAT/3-MST pathway make it a critical player in various disease states, offering novel therapeutic targets.

Neurodegenerative Diseases: The Mitochondrial Connection

In the context of neurodegeneration, particularly Alzheimer's disease, mitochondrial dysfunction and oxidative stress are central to the pathology. The CAT/3-MST pathway, being prominent in mitochondria, is a key regulator of the local H₂S pool, which has potent antioxidant and cytoprotective effects.[9] Dysregulation of this pathway could lead to a deficit in mitochondrial H₂S, exacerbating oxidative damage and contributing to neuronal cell death.[7][10] Strategies aimed at upregulating the activity of CAT or 3-MST, or delivering mitochondria-targeted H₂S donors, could represent a promising therapeutic avenue for neurodegenerative disorders.[9]

Oncology: A Double-Edged Sword

In cancer biology, the role of H₂S is complex and often context-dependent. In some cancers, such as glioblastoma, the CAT/3-MST pathway is upregulated and contributes to tumor cell motility and resistance to therapy.[8][11] The production of H₂S can promote a pro-survival state by mitigating oxidative stress and supporting mitochondrial function.[12] In these cases, targeting CAT or 3-MST could be a viable anti-cancer strategy. For instance, inhibiting 3-MST has been shown to reduce tumor burden and increase survival in preclinical models of glioblastoma.[8] Conversely, in other cancer types, H₂S may have tumor-suppressive effects, highlighting the need for a thorough understanding of the specific role of this pathway in different malignancies.

Conclusion: A New Frontier in Gasotransmitter Research

The biosynthesis of H₂S via the CAT/3-MST pathway represents a critical and often-overlooked aspect of gasotransmitter signaling. Its intimate connection with glutamate metabolism provides a direct link between cellular energetic and redox state and the production of a key signaling molecule. For researchers in both academia and industry, a deep understanding of this pathway's biochemistry, regulation, and pathological implications is essential. The methodologies and insights provided in this guide are intended to empower further investigation into this fascinating metabolic nexus, with the ultimate goal of developing novel therapeutic strategies for a range of debilitating diseases.

References

-

GarcÃa-GarcÃa, A., et al. (2021). Multifaceted roles of H2S in Alzheimer's Disease. ResearchGate. [Link]

-

Shibuya, N., et al. (2014). Contribution of cysteine aminotransferase and mercaptopyruvate sulfurtransferase to hydrogen sulfide production in peripheral neurons. Journal of Neurochemistry. [Link]

-

Pereira, C., et al. (2020). Cysteine Aminotransferase (CAT): A Pivotal Sponsor in Metabolic Remodeling and an Ally of 3-Mercaptopyruvate Sulfurtransferase (MST) in Cancer. Cancers. [Link]

-

Kopriva, S., et al. (2011). Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana. Frontiers in Plant Science. [Link]

-

Zhang, L., & Wang, Q. (2023). Advances of H2S in Regulating Neurodegenerative Diseases by Preserving Mitochondria Function. International Journal of Molecular Sciences. [Link]

-

Richman, P. G., & Meister, A. (1975). Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione. The Journal of biological chemistry. [Link]

-

Rao, S. P., et al. (2023). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. Antioxidants. [Link]

-

OSUCCC – James. (2023). Research identifies key enzyme target to fight deadly brain cancers. OSUCCC – James. [Link]

-

Garcia, M., et al. (2022). Glioblastoma cell motility depends on enhanced oxidative stress coupled with mobilization of a sulfurtransferase. eLife. [Link]

-

Wang, T., et al. (2021). Glutamate Metabolism in Mitochondria is Closely Related to Alzheimer's Disease. Journal of Alzheimer's disease. [Link]

-

Garcia, M., et al. (2022). Human glioblastoma cell motility depends on the activity of the cysteine metabolism enzyme 3-Mercaptopyruvate sulfurtransferase. bioRxiv. [Link]

-

Silver, D. J., et al. (2024). Should I stay or should I go? Transsulfuration influences invasion and growth in glioblastoma. The Journal of clinical investigation. [Link]

-